molecular formula C13H17NO B14380901 4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL CAS No. 89650-59-9

4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL

Cat. No.: B14380901
CAS No.: 89650-59-9
M. Wt: 203.28 g/mol
InChI Key: KSXGJLSMIIXFKZ-UHFFFAOYSA-N
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Description

4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL is a chemical compound with a molecular weight of 187.28 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL can be achieved through several synthetic routes. One common method involves the hydrogenation of carbazole derivatives under specific conditions. For instance, palladium-catalyzed asymmetric hydrogenation is a known method for preparing such compounds . Industrial production methods may involve large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL has several scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, such as its interaction with biological targets. In industry, it can be used in the development of new materials, including fluorescent dyes and organic semiconductors .

Mechanism of Action

The mechanism of action of 4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. For example, it may act as an electron donor in redox reactions, influencing the activity of redox-sensitive proteins .

Comparison with Similar Compounds

Properties

CAS No.

89650-59-9

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4a-methyl-1,2,3,4,9,9a-hexahydrocarbazol-4-ol

InChI

InChI=1S/C13H17NO/c1-13-9-5-2-3-6-10(9)14-11(13)7-4-8-12(13)15/h2-3,5-6,11-12,14-15H,4,7-8H2,1H3

InChI Key

KSXGJLSMIIXFKZ-UHFFFAOYSA-N

Canonical SMILES

CC12C(CCCC1O)NC3=CC=CC=C23

Origin of Product

United States

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